PACAP (1-27), human, ovine, rat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PACAP (1-27), human, ovine, rat, also known as the N-terminal fragment of PACAP-38, is a novel neuropeptide originally isolated from bovine hypothalamus, but is also found in humans and rats . It shows considerable homology with Vasoactive Intestinal Polypeptide (VIP) and can stimulate adenylate cyclase much more potently than VIP .

Molecular Structure Analysis

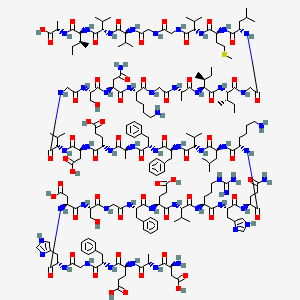

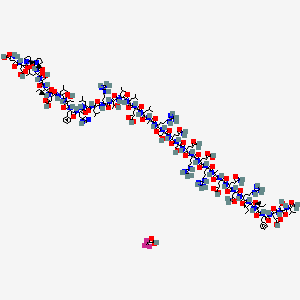

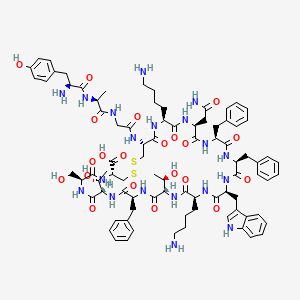

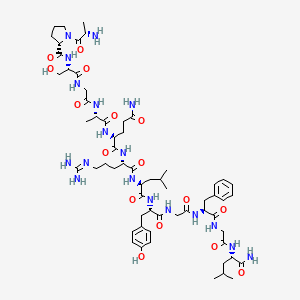

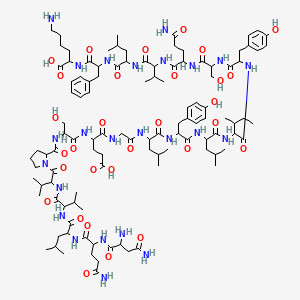

The molecular formula of PACAP (1-27), human, ovine, rat is C142H224N40O39S . The sequence of PACAP (1-27) is HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-NH2 .Chemical Reactions Analysis

PACAP (1-27), human, ovine, rat can stimulate adenylate cyclase much more potently than VIP . The PACAP (1-27)-induced increase in pancreatic venous blood flow was blocked by PACAP (6-27) but not by atropine .Physical And Chemical Properties Analysis

PACAP (1-27), human, ovine, rat is soluble in water . It is stored in a lyophilized form and should be stored at -20°C . The molecular weight of PACAP (1-27), human, ovine, rat is 3147.62 .科学的研究の応用

Neuroscience Research

PACAP (1-27) is a novel neuropeptide originally isolated from bovine hypothalamus, and also found in humans and rats . It shows considerable homology with Vasoactive Intestinal Polypeptide (VIP), and can stimulate adenylate cyclase much more potently than VIP . This makes it a valuable tool in neuroscience research, particularly in studies related to neuroendocrine regulation.

Endocrine Studies

The endocrine secretagogue effect of PACAP (1-27) is primarily mediated by the PAC (1) receptor . PACAP (1-27) may interact with muscarinic receptor function in PACAP-induced insulin and glucagon secretion in the canine pancreas in vivo . This suggests its potential role in the regulation of pancreatic hormone secretion, making it useful in endocrine studies.

Cellular and Molecular Biology

PACAP (1-27) is used for cellular and molecular biology applications . Its ability to stimulate adenylate cyclase, which plays a key role in cellular signal transduction, makes it a valuable tool in studying cell signaling pathways.

Immunology Research

PACAP and VIP are two multifunctional neuropeptides modulating innate and adaptive immunity . Their protective role in T cells from activation-induced cell death through down-regulation of Fas ligand makes PACAP (1-27) a potential tool in immunology research .

Pancreatic Blood Flow Studies

The PACAP (1-27)-induced increase in pancreatic venous blood flow was blocked by PACAP (6-27) but not by atropine . This suggests that PACAP (1-27) could be used in studies investigating the regulation of pancreatic blood flow.

Insulinotropic Studies

PACAP stimulates insulin secretion from islets in a glucose-dependent manner at femtomolar concentrations, acting as an insulinotropic factor . This makes it a valuable tool in diabetes research and other studies related to insulin secretion.

作用機序

Target of Action

PACAP (1-27), human, ovine, rat, is the N-terminal fragment of PACAP-38 . It is a potent antagonist of PACAP receptors, with IC50 values of 3 nM, 2 nM, and 5 nM for rat PAC1, rat VPAC1, and human VPAC2, respectively . These receptors are primarily expressed in nervous tissues .

Mode of Action

PACAP (1-27) interacts with its targets, the PACAP receptors, to exert its effects. It has a distinct and much higher susceptibility to VIP-amino acid substitutions . It has potency and binding affinity to stimulate IP3 and cAMP formation in AR4-2J cells .

Biochemical Pathways

PACAP (1-27) is involved in the adenylate cyclase pathway, where it can stimulate adenylate cyclase much more potently than VIP . It also affects the MAPK signaling pathway and modulates the activation of NFκB .

Result of Action

PACAP (1-27) exerts a variety of biological actions, including activities as a neurotransmitter, neuromodulator, neurotrophic factor, as well as an immunomodulator . It is involved in diverse biological functions such as the control of anterior pituitary hormone secretion, vasodilation, adrenaline secretion, insulin secretion, and immunosuppression .

特性

IUPAC Name |

4-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGBUJXSKLDAFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H224N40O39S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657520 |

Source

|

| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3147.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PACAP (1-27), human, ovine, rat | |

CAS RN |

127317-03-7 |

Source

|

| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。